molecular formula C15H19N5O2 B12232877 4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine

4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12232877
M. Wt: 301.34 g/mol
InChI Key: YZRYQZODZALTHC-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features an imidazo[1,2-b]pyridazine core, which is known for its biological activity, and a morpholine ring, which enhances its solubility and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a pyridazine derivative with an imidazole moiety under acidic or basic conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its combination of the imidazo[1,2-b]pyridazine core and the morpholine ring. This combination provides a balance of biological activity and favorable pharmacokinetic properties, making it a promising candidate for drug development .

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

(4-imidazo[1,2-b]pyridazin-6-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H19N5O2/c21-15(18-6-1-2-7-18)12-11-19(9-10-22-12)14-4-3-13-16-5-8-20(13)17-14/h3-5,8,12H,1-2,6-7,9-11H2

InChI Key

YZRYQZODZALTHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NN4C=CN=C4C=C3

Origin of Product

United States

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